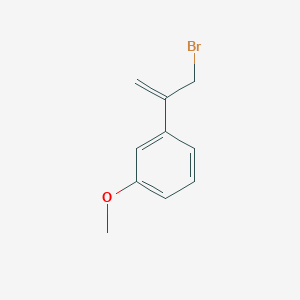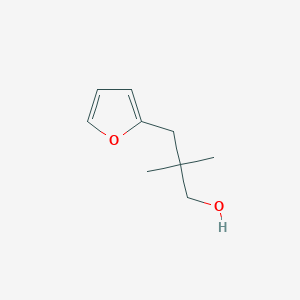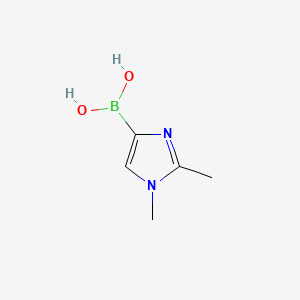![molecular formula C7H10ClF3N2O B13552924 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride is a compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a diazabicycloheptane core, which is a common motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a series of cyclization reactions starting from simple amine precursors.
Introduction of the Trifluoroethanone Group: This step involves the reaction of the diazabicycloheptane core with a trifluoroacetylating agent under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride
- 2-azabicyclo[2.2.1]heptane derivatives
- Bicyclo[2.2.1]heptan-2-one derivatives
Uniqueness
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C7H10ClF3N2O |
|---|---|
分子量 |
230.61 g/mol |
IUPAC 名称 |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C7H9F3N2O.ClH/c8-7(9,10)6(13)12-3-4-1-5(12)2-11-4;/h4-5,11H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI 键 |
BYASGEKRJOMBQL-FHAQVOQBSA-N |
手性 SMILES |
C1[C@H]2CN[C@@H]1CN2C(=O)C(F)(F)F.Cl |
规范 SMILES |
C1C2CNC1CN2C(=O)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


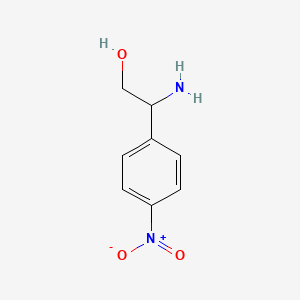
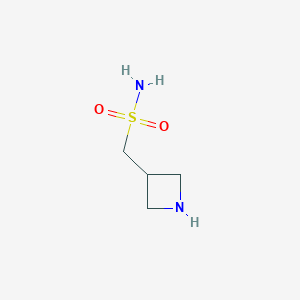
![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)
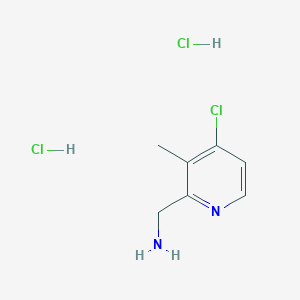

![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
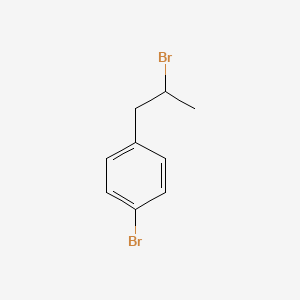
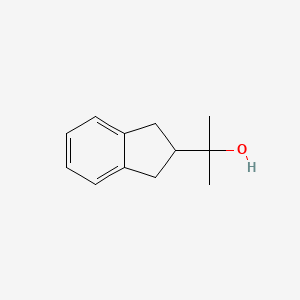

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
